molecular formula C19H27N7O B1665197 4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine CAS No. 669750-88-3

4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

Cat. No. B1665197
M. Wt: 369.5 g/mol
InChI Key: ZUHMBCQGKZNQCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AKCI is a PPI inhibitor. It acts by targeting the AURKC-IκBα interaction.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound 4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine is involved in chemical synthesis processes and structural analysis. For instance, its derivatives and related compounds have been synthesized for various chemical studies. The preparation of triazoloquinazolinium betaines and their molecular rearrangements, including the structural investigation through X-ray crystallography, highlights the compound's utility in understanding complex molecular structures and reactions (Crabb et al., 1999).

Reactivity and Modification Studies

The reactivity of similar compounds towards nucleophilic and non-nucleophilic bases has been studied, revealing insights into the chemical behavior and potential modifications of these molecules (Grytsak et al., 2021). Such studies are essential for developing new chemical entities with specific properties and functionalities.

Antimicrobial and Antifungal Activity

Research has also focused on the antimicrobial and antifungal activities of pyrazole-containing s-triazine derivatives, indicating the potential of these compounds in developing new antimicrobial agents (Sharma et al., 2017). This area of research is crucial for addressing the growing challenge of antibiotic resistance.

Anticancer and Antimalarial Potential

The synthesis and evaluation of quinazoline derivatives have revealed their potential as anticancer and antimalarial agents. For example, certain quinazolines exhibit high antimalarial activity and are considered promising drug leads (Mizukawa et al., 2021). Additionally, some derivatives have shown promising antiproliferative activity against cancer cell lines (Shawish et al., 2022).

Computational Predictions and Toxicity Studies

Computational methods have been employed to predict the biological activity and acute toxicity of related compounds, guiding the development of substances with potential therapeutic applications (Danylchenko et al., 2016).

properties

CAS RN

669750-88-3

Product Name

4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

Molecular Formula

C19H27N7O

Molecular Weight

369.5 g/mol

IUPAC Name

4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

InChI

InChI=1S/C19H27N7O/c1-14-4-3-5-16-15(2)22-19(23-17(14)16)24-18-20-12-26(13-21-18)7-6-25-8-10-27-11-9-25/h3-5H,6-13H2,1-2H3,(H2,20,21,22,23,24)

InChI Key

ZUHMBCQGKZNQCK-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NCN(CN3)CCN4CCOCC4)C

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NCN(CN3)CCN4CCOCC4)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AKCI; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine
Reactant of Route 2
Reactant of Route 2
4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine
Reactant of Route 3
Reactant of Route 3
4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine
Reactant of Route 4
Reactant of Route 4
4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine
Reactant of Route 5
4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine
Reactant of Route 6
4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

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